rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans
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Overview
Description
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans: is a synthetic organic compound characterized by its cyclobutane ring structure with a tert-butyl group and an amine group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted cyclobutane derivatives with amine sources under acidic conditions to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired trans configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency compared to traditional batch processes . These systems allow for continuous production and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- rac-(1r,3r)-3-amino-1-phenylcyclobutane-1-carboxylic acid hydrochloride, trans
Comparison: rac-(1r,3r)-3-tert-butylcyclobutan-1-amine hydrochloride, trans is unique due to its specific trans configuration and the presence of both a tert-butyl group and an amine group on the cyclobutane ring. This configuration imparts distinct chemical and biological properties compared to similar compounds, which may have different configurations or substituents .
Properties
CAS No. |
2408974-45-6 |
---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
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